molecular formula C14H16Cl3NO4 B11982842 Methyl 3-[2,2,2-trichloro-1-(isobutyrylamino)ethoxy]benzoate

Methyl 3-[2,2,2-trichloro-1-(isobutyrylamino)ethoxy]benzoate

Cat. No.: B11982842
M. Wt: 368.6 g/mol
InChI Key: AGPJOQMPHQKDRN-UHFFFAOYSA-N
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Description

Methyl 3-[2,2,2-trichloro-1-(isobutyrylamino)ethoxy]benzoate is a synthetic organic compound with the molecular formula C14H16Cl3NO4 and a molecular weight of 368.647 g/mol . This compound is known for its unique chemical structure, which includes a benzoate ester linked to a trichloroethoxy group and an isobutyrylamino moiety. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[2,2,2-trichloro-1-(isobutyrylamino)ethoxy]benzoate typically involves the reaction of 3-hydroxybenzoic acid methyl ester with 2,2,2-trichloroethyl isobutyrate in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[2,2,2-trichloro-1-(isobutyrylamino)ethoxy]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates with different functional groups.

Scientific Research Applications

Methyl 3-[2,2,2-trichloro-1-(isobutyrylamino)ethoxy]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-[2,2,2-trichloro-1-(isobutyrylamino)ethoxy]benzoate is not fully understood. it is believed to interact with specific molecular targets through its functional groups. The trichloroethoxy group may participate in electrophilic or nucleophilic interactions, while the isobutyrylamino moiety could form hydrogen bonds or other non-covalent interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[2,2,2-trichloro-1-(isobutyrylamino)ethoxy]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the trichloroethoxy group makes it particularly interesting for studying substitution reactions, while the isobutyrylamino group may offer unique interactions with biological targets .

Properties

Molecular Formula

C14H16Cl3NO4

Molecular Weight

368.6 g/mol

IUPAC Name

methyl 3-[2,2,2-trichloro-1-(2-methylpropanoylamino)ethoxy]benzoate

InChI

InChI=1S/C14H16Cl3NO4/c1-8(2)11(19)18-13(14(15,16)17)22-10-6-4-5-9(7-10)12(20)21-3/h4-8,13H,1-3H3,(H,18,19)

InChI Key

AGPJOQMPHQKDRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC(C(Cl)(Cl)Cl)OC1=CC=CC(=C1)C(=O)OC

Origin of Product

United States

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